molecular formula C10H9ClN2O2 B2404956 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1314029-90-7

1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No. B2404956
CAS RN: 1314029-90-7
M. Wt: 224.64
InChI Key: CEVKXFQCMIFPMM-UHFFFAOYSA-N
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Description

The compound is a derivative of aminophenyl and pyrrole dione. These types of compounds are often used in the synthesis of various heterocyclic systems .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminophenyl derivatives with other reagents. For example, 4-aminoacetophenone can react with 4,7-dichloroquinoline in ethanol, followed by Claisene Schmidt condensation with different aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a core phenyl or pyrrole ring, with various substituents attached. The exact structure would depend on the specific synthesis process and the reagents used .


Chemical Reactions Analysis

The chemical reactivity of similar compounds is often explored in the context of their use as intermediates in the synthesis of various heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For example, 4-Aminophenyl has a molecular weight of 92.118 Da .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been investigated for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. The derivatives, including similar structures to 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride, demonstrated significant inhibition efficiencies, which increased with the concentration of the inhibitor. These derivatives were found to act as mixed-type inhibitors and adhered to steel surfaces via chemisorption processes, as indicated by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition

Compounds similar to this compound have been synthesized and evaluated as inhibitors of glycolic acid oxidase (GAO). These compounds showed significant inhibitory activity in vitro and demonstrated the importance of acidic functions on the 1H-pyrrole-2,5-dione nucleus for inhibition potency (Rooney et al., 1983).

Photoluminescent Polymers

A series of π-conjugated polymers containing units structurally related to this compound have been synthesized. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Antiproliferative Activity in Cancer Research

Derivatives of 1H-pyrrole-2,5-dione, like this compound, have been synthesized and assessed for antiproliferative effects against human cancer cell lines. These compounds exhibited significant activity against liver and breast cancer cells, suggesting their potential as antiproliferative agents (Rdwan, 2020).

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. For example, Anileridine, a synthetic opioid and strong analgesic medication, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on similar compounds could involve exploring new synthesis methods, investigating their reactivity in different chemical contexts, or developing new applications in fields like pharmaceuticals or materials science .

properties

IUPAC Name

1-(4-aminophenyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h1-6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVKXFQCMIFPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C=CC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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